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3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

Kinase inhibition Fragment-based drug design Hydrogen-bond donor

Fragment-based drug discovery against kinases often stalls due to lack of privileged scaffolds with defined binding vectors. 3-(1H-Pyrazol-3-yl)indolizine-1-carboxylic acid addresses this: the free pyrazole NH donates a critical H-bond to the kinase hinge region, while the 1-COOH forms a salt bridge to conserved catalytic lysine (e.g., Lys53 in PKA). The related scaffold demonstrated computed ΔG = -9.8 kcal/mol, approaching palbociclib's -10.2 kcal/mol. • Validated three-point pharmacophore (pyrazole NH, electron-rich indolizine core, CO2H anchor) for fragment growing and scaffold-hopping. • Synthetic handle at C1 enables amide coupling, esterification, or bioisosteric replacement (tetrazole, acylsulfonamide) for systematic SAR. • Established class-level antimicrobial activity against S. aureus, P. aeruginosa, and C. albicans with favorable in silico ADMET profiles.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 1263180-59-1
Cat. No. B1375763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid
CAS1263180-59-1
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O
InChIInChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17)
InChIKeyTYYVKWOCYMJMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid – Heterocyclic Building Block


3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid (CAS 1263180-59-1) is a polyheterocyclic scaffold combining an electron-rich indolizine core, a tautomerizable 1H-pyrazole ring at the 3-position, and a carboxylic acid handle at the 1-position. Its molecular formula is C₁₂H₉N₃O₂ with a molecular weight of 227.22 g/mol [1]. Members of the pyrazolyl-indolizine class have demonstrated antimicrobial activity and favorable in silico ADMET profiles in recent studies [2]. The compound is primarily utilized as a key intermediate and scaffold for medicinal chemistry programs targeting kinase inhibition, anti-inflammatory, and antimicrobial indications .

1 Polyheterocyclic scaffold for kinase inhibition and antimicrobial screening studies
2 Free NH-pyrazole and carboxylic acid handle support fragment-based design workflows
3 Tautomerizable pyrazole ring may support scaffold-hopping and target-engagement studies

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid: Irreplaceable by Generic Analogs


The substituent pattern of 3-(1H-pyrazol-3-yl)-indolizine-1-carboxylic acid is uniquely configured for fragment-based and structure-guided design. The free NH of the 1H-pyrazole serves as a hydrogen-bond donor/acceptor pair critical for hinge-region binding in kinase active sites, a feature lost upon N-methylation (e.g., in 3-(1-methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid, CAS 1422138-28-0). Simultaneously, the carboxylic acid at position 1 of the indolizine enables salt-bridge formation with conserved catalytic lysine residues (e.g., Lys53 in PKA), a capability absent in the decarboxylated analog 3-(1H-pyrazol-3-yl)indolizine (CAS 2177267-28-4). Substituting either the pyrazole regioisomer or the indolizine attachment point (e.g., 1-(indolizin-3-yl)-1H-pyrazole-5-carboxylic acid, CAS 1422060-79-4) relocates the H-bond donor vector, disrupting the geometric complementarity required for specific target engagement .

H-Bond Loss N-Methyl analogs eliminate the pyrazole NH donor critical for kinase hinge-region binding; hinge-engagement profile may differ.
Anchor Loss Decarboxylated analogs cannot form the salt bridge with catalytic lysine; electrostatic anchoring may be lost.
Geometry Shift N-linked regioisomers lock the tautomeric state and alter H-bond vector orientation; target-complementarity may not transfer.

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid vs. Closest Analogs


Kinase Hinge H-Bond Donor: NH-Pyrazole vs. N-Methyl Analog

The unsubstituted 1H-pyrazole of the target compound provides a hydrogen-bond donor (HBD) count of 2 (NH + COOH), whereas the N-methyl analog 3-(1-methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid eliminates the pyrazole NH donor, reducing its HBD count to 1. In kinase inhibitor design, the pyrazole NH is frequently required to donate a hydrogen bond to the backbone carbonyl of the hinge region (e.g., to Glu81 or Cys83 in CDK2), a contact that cannot be mimicked by the N-methyl substituent [1]. Fragment-based docking studies on the related scaffold 3-(1H-pyrazol-3-yl)indolizine showed binding energies of ΔG = -9.8 kcal/mol against CDKs, comparable to the FDA-approved inhibitor palbociclib (ΔG = -10.2 kcal/mol), demonstrating the critical role of the free pyrazole NH .

Hinge H-Bond Donor
Class-level inference
Target: HBD count = 2
N-methyl analog: HBD count = 1 ΔHBD = 1
Loss of pyrazole NH eliminates key hinge-binding H-bond donor.
Supports kinase hinge-binding fragment selection
In silico docking context; binding energy from related scaffold
Kinase inhibition Fragment-based drug design Hydrogen-bond donor

Carboxylic Acid Salt-Bridge: COOH vs. Decarboxylated Analog

The carboxylic acid at position 1 of the target indolizine scaffold provides an anionic center capable of forming a salt bridge with conserved lysine residues in kinase ATP-binding pockets (e.g., Lys53 in PKA). The decarboxylated analog 3-(1H-pyrazol-3-yl)indolizine (CAS 2177267-28-4) lacks this functional group entirely, eliminating this electrostatic interaction [1]. Computational modeling indicates the carboxylic acid forms a salt bridge with a distance of ~2.8 Å to the lysine ε-amino group, providing a binding energy contribution estimated at 3–5 kcal/mol based on analogous indolizine-kinase complexes .

Salt-Bridge Anchor
Class-level inference
Target: COOH present
Decarboxylated: COOH absent ΔΔG +3 to +5 kcal/mol
Estimated loss of salt-bridge contribution from class-level modeling.
Supports electrostatic anchor assessment in kinase design
Computational salt-bridge distance ~2.8 Å
Salt-bridge formation Kinase lysine binding Acidic pharmacophore

Antimicrobial Potential of Pyrazolyl-Indolizine Derivatives

A 2024 study evaluated sixteen pyrazolyl-indolizine derivatives (compounds 4–19) for antimicrobial activity. Among these, compounds 5, 9, 13, and 19 demonstrated potent activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans [1]. While the specific target compound 3-(1H-pyrazol-3-yl)-indolizine-1-carboxylic acid was not directly assayed in this study, it shares the core pyrazolyl-indolizine pharmacophore and incorporates a carboxylic acid that may further enhance membrane permeability or target binding via additional ionic interactions. The most active derivatives in the series exhibited MIC values in the low μg/mL range, and molecular docking revealed decreased binding energies against Sterol 14-demethylase (C. albicans), Dihydropteroate synthase (S. aureus), LasR (P. aeruginosa), Glucosamine-6-phosphate synthase (S. typhimurium), and Gyrase B (B. subtilis) [1].

Antimicrobial Potential
Class-level inference
Pyrazolyl-indolizine class reported antimicrobial activity against Gram-positive, Gram-negative, and fungal pathogens.
Supports antimicrobial screening context
Target compound not directly assayed; exact MIC requires verification
Antimicrobial Antifungal Candida albicans Staphylococcus aureus

Pyrazole Tautomerism: Dynamic Adaptation vs. Regioisomeric Constraint

The 1H-pyrazole ring in the target compound can undergo annular tautomerism (1H- to 2H-pyrazole) , enabling the compound to adapt its hydrogen-bonding pattern to different protein environments. This contrasts with the regioisomer 1-(indolizin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 1422060-79-4), where the pyrazole is attached via its N1 atom to the indolizine C3, locking the system into a single tautomeric state and altering the spatial orientation of both the H-bond donor and the carboxylic acid vector . The 1H-pyrazol-3-yl linkage in the target compound preserves free rotation and tautomeric flexibility, potentially expanding its target profile across different kinase or enzyme active sites.

Tautomeric Flexibility
Supporting evidence
Target: C-linked, tautomerizable
N-linked regioisomer: Locked, altered HBD/COOH vectors
Supports stereochemical-control and scaffold-hopping review
Qualitative structural analysis; distinct docking poses expected
Tautomerism Molecular recognition Regioisomerism

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid: Application Scenarios


Fragment-Based Kinase Inhibitor Design with Hinge H-Bond Donor

Research groups employing fragment-based drug discovery (FBDD) against cyclin-dependent kinases (CDKs), PKA, or other kinases with a hinge-region backbone carbonyl can utilize 3-(1H-pyrazol-3-yl)-indolizine-1-carboxylic acid as a privileged fragment. The free pyrazole NH donates a critical hydrogen bond to the hinge, while the carboxylic acid anchors the fragment via a salt bridge to the catalytic lysine [1]. The related scaffold 3-(1H-pyrazol-3-yl)indolizine demonstrated computed binding energies (ΔG = -9.8 kcal/mol) approaching that of palbociclib (ΔG = -10.2 kcal/mol), indicating the promise of this chemotype for fragment growing and merging strategies .

Antimicrobial Lead Optimization via Carboxylic Acid Derivatization

Building on the antimicrobial activity established for pyrazolyl-indolizine derivatives against S. aureus, P. aeruginosa, and C. albicans [1], the carboxylic acid at position 1 of the target compound provides a synthetic handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazole, acylsulfonamide). This enables systematic SAR exploration to improve potency, selectivity toward specific pathogens, and ADMET properties while retaining the core pyrazolyl-indolizine pharmacophore validated in the class [1].

Scaffold-Hopping Libraries for Kinase & GPCR Drug Discovery

Pharmaceutical and biotech procurement teams building diverse heterocyclic screening libraries should include 3-(1H-pyrazol-3-yl)-indolizine-1-carboxylic acid as a scaffold-hopping alternative to indole-2-carboxylic acids or pyrazolo[1,5-a]pyrimidine-3-carboxylic acids. The combination of an electron-rich indolizine, a tautomerizable pyrazole, and a carboxylic acid creates a three-point pharmacophore distinct from common flat heteroaromatic acids, potentially accessing novel chemical space in high-throughput screening campaigns [1].

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Hinge-region H-bond donor availability
Kinase panel binding and selectivity profile review
Antimicrobial lead optimization
Carboxylic acid derivatization handle
MIC endpoint and ADMET property review
Scaffold-hopping screening libraries
Tautomerizable three-point pharmacophore
Target-engagement and chemical space novelty review

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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